Ethyl 2-amino-5-bromothiazole-4-carboxylate
Overview
Description
Ethyl 2-amino-5-bromothiazole-4-carboxylate is an organic synthetic reagent . It is used for the preparation of anticonvulsants . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-5-bromothiazole-4-carboxylate is C6H7BrN2O2S . The crystal structure of the compound is monoclinic, with a = 11.2669 (5) Å, b = 8.3859 (3) Å, c = 19.4047 (8) Å, β = 95.207 (2)° .Physical And Chemical Properties Analysis
Ethyl 2-amino-5-bromothiazole-4-carboxylate is a solid at room temperature . Its molecular weight is 251.1 . The compound is stored in a refrigerator .Scientific Research Applications
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Crystallography
- Ethyl 2-amino-5-bromothiazole-4-carboxylate has been used in the field of crystallography .
- The compound was used to study its crystal structure .
- The crystal structure was determined using a Bruker APEX-II D8 venture diffractometer .
- The crystal structure is shown in the figure provided in the source .
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Medicinal Chemistry
- This compound is used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
- It has been used in the synthesis of Schiff bases .
- The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
- The compounds were evaluated for their antibacterial potential against multi-drug resistant clinical isolates .
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Corrosion Inhibition
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Pharmaceuticals
- Aminothiazole compounds, including Ethyl 2-amino-5-bromothiazole-4-carboxylate, act as ligands of estrogen receptors .
- They afford a new group of adenosine receptor antagonists .
- They are also utilized as fungicides, inhibiting the in vivo growth of Xanthomonas, or as schistosomicidal and anthelmintic drugs .
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Organic Synthesis
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Antibacterial and Antifungal Agent
- Ethyl 2-amino-5-bromothiazole-4-carboxylate has been used in the synthesis of Schiff bases .
- These synthesized compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
- They also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .
- In addition, these compounds showed maximum antifungal potential against Candida glabrata and Candida albicans .
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Ligands of Estrogen Receptors
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Fungicides
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Schistosomicidal and Anthelmintic Drugs
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGNDRMYYDZGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361641 | |
Record name | ethyl 2-amino-5-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-bromothiazole-4-carboxylate | |
CAS RN |
61830-21-5 | |
Record name | ethyl 2-amino-5-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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